3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
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Overview
Description
3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 g/mol . It is also known by other names such as 4-Chromanone, Chroman-4-one, and Isochromanone . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields.
Scientific Research Applications
3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has numerous applications in scientific research:
Mechanism of Action
Target of Action
3-Hydroxychroman-4-one, also known as 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- or 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds Chromanone analogs have shown antiparasitic activity by targeting pteridine reductase-1 .
Mode of Action
The mode of action of 3-Hydroxychroman-4-one involves its interaction with its targets, leading to various biological and pharmaceutical activities . For instance, chromanone analogs have shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM
Biochemical Pathways
It’s known that chromanone and its derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of 3-Hydroxychroman-4-one’s action are diverse, given its broad variety of biological and pharmaceutical activities . For instance, chromanone analogs have shown antiparasitic activity .
Biochemical Analysis
Biochemical Properties
3-Hydroxychroman-4-one interacts with various enzymes, proteins, and other biomolecules. It shows diverse biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cellular Effects
The effects of 3-Hydroxychroman-4-one on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Hydroxychroman-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxychroman-4-one vary with different dosages in animal models. Studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
3-Hydroxychroman-4-one is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-Hydroxychroman-4-one within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparison with Similar Compounds
3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can be compared with other similar compounds such as:
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant and anti-inflammatory properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits strong antimicrobial and anticancer activities.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Known for its potent antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-hydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDVENVZFGMCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74736-89-3 |
Source
|
Record name | 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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